molecular formula C24H19N3O B5160974 N-isopropyldibenzo[a,c]phenazine-11-carboxamide

N-isopropyldibenzo[a,c]phenazine-11-carboxamide

Cat. No. B5160974
M. Wt: 365.4 g/mol
InChI Key: QVZWLNTZTYMZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyldibenzo[a,c]phenazine-11-carboxamide, also known as NPC, is a synthetic compound that belongs to the family of phenazine derivatives. NPC has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-isopropyldibenzo[a,c]phenazine-11-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-isopropyldibenzo[a,c]phenazine-11-carboxamide may also induce oxidative stress and activate signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-isopropyldibenzo[a,c]phenazine-11-carboxamide can decrease the expression of certain proteins that are involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. N-isopropyldibenzo[a,c]phenazine-11-carboxamide has also been found to increase the expression of proteins that are involved in apoptosis, such as caspase-3 and -9. Furthermore, N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been shown to decrease the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-isopropyldibenzo[a,c]phenazine-11-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. N-isopropyldibenzo[a,c]phenazine-11-carboxamide is also stable and has a long shelf life, which makes it convenient for storage and transportation. However, N-isopropyldibenzo[a,c]phenazine-11-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, N-isopropyldibenzo[a,c]phenazine-11-carboxamide may have off-target effects, which could complicate data interpretation.

Future Directions

For N-isopropyldibenzo[a,c]phenazine-11-carboxamide research could involve further elucidating its mechanism of action and investigating its potential in combination with other cancer treatments.

Synthesis Methods

N-isopropyldibenzo[a,c]phenazine-11-carboxamide can be synthesized using a multi-step process involving the reaction of 1,2-diaminobenzene with 2-chlorobenzoic acid followed by N-alkylation with isopropyl iodide. The resulting product is then subjected to a series of chemical reactions, including cyclization and amidation, to yield N-isopropyldibenzo[a,c]phenazine-11-carboxamide. The purity and yield of N-isopropyldibenzo[a,c]phenazine-11-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-isopropyldibenzo[a,c]phenazine-11-carboxamide has shown promising results in scientific research, particularly in the field of cancer research. Studies have shown that N-isopropyldibenzo[a,c]phenazine-11-carboxamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-isopropyldibenzo[a,c]phenazine-11-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin, in cancer treatment.

properties

IUPAC Name

N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-14(2)25-24(28)15-11-12-20-21(13-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZWLNTZTYMZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.